Ethyl 4-Bromo-5-methyl-2-nitrobenzoate
Description
Ethyl 4-Bromo-5-methyl-2-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of benzoic acid and is characterized by the presence of bromine, methyl, and nitro functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Properties
IUPAC Name |
ethyl 4-bromo-5-methyl-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-3-16-10(13)7-4-6(2)8(11)5-9(7)12(14)15/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMHJEAUFMZNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-5-methyl-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methyl-substituted benzoic acid derivative, followed by bromination and esterification. The nitration step introduces the nitro group, while the bromination step adds the bromine atom. Finally, esterification with ethanol yields the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Bromo-5-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products depend on the substituent introduced, such as ethyl 4-amino-5-methyl-2-nitrobenzoate.
Reduction: Ethyl 4-bromo-5-methyl-2-aminobenzoate.
Hydrolysis: 4-Bromo-5-methyl-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-Bromo-5-methyl-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromo-5-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions. These molecular interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromo-2-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-Bromo-2-nitrobenzoate: Similar structure but without the methyl group on the benzene ring.
Uniqueness
Ethyl 4-Bromo-5-methyl-2-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .
Biological Activity
Ethyl 4-Bromo-5-methyl-2-nitrobenzoate is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activities, synthesis methods, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 284.1 g/mol
The compound features a bromine atom and a nitro group attached to a benzoate structure, influencing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related nitro-substituted compounds have demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus mycoides . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity, often attributed to the electron-withdrawing effects of the nitro group, which enhances the compound's ability to disrupt bacterial cell functions .
The biological activity of this compound can be explained through its chemical interactions:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular macromolecules such as proteins and nucleic acids.
- Nucleophilic Substitution : The bromine atom can undergo substitution reactions, allowing the compound to modify other biological molecules.
These interactions suggest a mechanism where the compound could potentially interfere with essential biochemical pathways in microbial cells.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of the nitro group onto the benzoic acid derivative.
- Bromination : Selective bromination at the 4-position of the aromatic ring.
- Esterification : Reaction with ethanol to form the ethyl ester.
These steps can be optimized for yield and efficiency, making the compound accessible for further research.
Study on Antimicrobial Properties
A study focused on various substituted benzoates, including this compound, found that compounds with halogen substitutions exhibited enhanced antibacterial activity. The study reported that modifications in the electronic properties of the substituents significantly influenced their effectiveness against pathogenic bacteria .
Applications in Drug Development
This compound has been investigated as a precursor in synthesizing more complex pharmaceutical agents. Its structural features make it a valuable intermediate in developing compounds aimed at treating bacterial infections or other diseases where antimicrobial properties are desired .
Summary Table of Biological Activities
| Activity Type | Observed Effects | MIC Values (mg/mL) |
|---|---|---|
| Antibacterial | Effective against E. coli | 0.0048 |
| Antifungal | Moderate activity against C. albicans | 0.039 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
